2-Amino-5-ethyl-4,6-diphenylnicotinonitrile
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Overview
Description
2-Amino-5-ethyl-4,6-diphenylnicotinonitrile is a nitrogen-containing heterocyclic compound. It is part of the nicotinonitrile family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes an amino group, an ethyl group, and two phenyl groups attached to a nicotinonitrile core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-ethyl-4,6-diphenylnicotinonitrile typically involves multi-component reactions. One common method is the reaction of aromatic aldehydes, acetophenone derivatives, malononitrile, and ammonium acetate in the presence of a catalyst. The reaction is often carried out in aqueous media using catalysts such as cellulose sulfuric acid . This method offers advantages like shorter reaction times, simple work-up procedures, excellent yields, and catalyst recovery.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar multi-component reactions. The use of green chemistry principles, such as employing water as a solvent and recyclable catalysts, is emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-ethyl-4,6-diphenylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the nicotinonitrile core.
Substitution: The amino and phenyl groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the nicotinonitrile core .
Major Products
The major products formed from these reactions include various substituted nicotinonitrile derivatives, which can have enhanced biological activities or different chemical properties.
Scientific Research Applications
2-Amino-5-ethyl-4,6-diphenylnicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Amino-5-ethyl-4,6-diphenylnicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of HIV-1 integrase, the compound binds to the enzyme’s active site, preventing the integration of viral DNA into the host genome. Similarly, its inhibition of IKK-β disrupts the NF-κB signaling pathway, reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-diphenylnicotinonitrile: Lacks the ethyl group but shares similar biological activities.
2-Amino-3-cyanopyridine derivatives: Known for their anti-tumor and anti-inflammatory properties.
Uniqueness
2-Amino-5-ethyl-4,6-diphenylnicotinonitrile stands out due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to unique interactions with molecular targets and distinct applications in research and industry.
Properties
Molecular Formula |
C20H17N3 |
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Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-amino-5-ethyl-4,6-diphenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C20H17N3/c1-2-16-18(14-9-5-3-6-10-14)17(13-21)20(22)23-19(16)15-11-7-4-8-12-15/h3-12H,2H2,1H3,(H2,22,23) |
InChI Key |
IUSVQQNIYFXILW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(N=C1C2=CC=CC=C2)N)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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